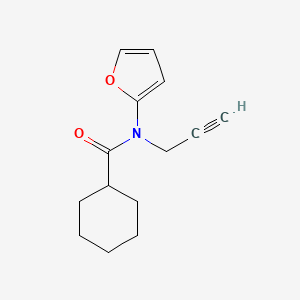

N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

Description

Properties

CAS No. |

62187-51-3 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |

InChI |

InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |

InChI Key |

HFJSZWFSWUAZPZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

A representative synthetic route can be outlined as follows:

Preparation of Secondary Amine Intermediate:

- A primary amine containing the furan-2-yl moiety is reacted with propargyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is typically carried out at room temperature overnight to afford the N-(furan-2-yl)-N-(prop-2-yn-1-yl)amine intermediate.

- Workup involves quenching with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration.

- Purification is achieved by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

-

- The secondary amine intermediate is then reacted with cyclohexanecarbonyl chloride (the acyl chloride derivative of cyclohexanecarboxylic acid) in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- The reaction is conducted at low temperature (0 °C to room temperature) in the presence of a base like triethylamine to neutralize the generated HCl.

- After completion, the reaction mixture is washed, dried, and purified by flash chromatography to yield the target amide.

Alternative Methods

- Direct Amidation: Cyclohexanecarboxylic acid can be directly coupled with the secondary amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

- Thiourea Intermediates: In some advanced synthetic routes, thiourea derivatives are prepared first, which can then be converted into the amide via oxidative or fluorination steps using hypervalent iodine reagents such as PhI(OPiv)2 and fluorinating agents like Et3N·3HF, as demonstrated in related thiocarbamoyl fluoride chemistry. However, this is more common in the synthesis of thiocarbamoyl fluorides and related compounds rather than direct amides.

Reaction Conditions and Optimization

Based on analogous synthetic procedures for related compounds, the following conditions are optimal:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation of primary amine | Propargyl bromide, K2CO3, DMF, rt, overnight | Efficient N-alkylation with minimal side reactions |

| Amide formation | Cyclohexanecarbonyl chloride, Et3N, DCM, 0 °C to rt | Controlled addition to avoid overreaction |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | Yields pure product suitable for further use |

Analytical and Purification Data

- Purity is confirmed by NMR spectroscopy (1H and 13C), showing characteristic signals for the furan ring, propargyl group, cyclohexane ring, and amide functionality.

- Mass spectrometry confirms molecular weight consistent with C14H17NO2.

- Chromatographic purification ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield (%) (Typical) |

|---|---|---|---|---|---|

| 1 | N-Alkylation | Furan-2-ylamine, propargyl bromide | K2CO3, DMF, rt, overnight | N-(Furan-2-yl)-N-(prop-2-yn-1-yl)amine | 70-85 |

| 2 | Amide bond formation | N-(Furan-2-yl)-N-(prop-2-yn-1-yl)amine, cyclohexanecarbonyl chloride | Et3N, DCM, 0 °C to rt | This compound | 65-80 |

Research Findings and Notes

- The alkylation step is highly selective for the secondary amine formation without over-alkylation.

- The use of cyclohexanecarbonyl chloride ensures high reactivity and clean amide bond formation.

- The compound’s stability under mild chromatographic conditions allows for efficient purification.

- The synthetic route is adaptable for scale-up and modification to introduce other substituents on the amide nitrogen or the cyclohexane ring.

- No significant side reactions such as polymerization of the alkyne or ring-opening of the furan were observed under the described conditions.

Chemical Reactions Analysis

Furanylcyclohexanecarboxamide undergoes various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.

Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Furanylcyclohexanecarboxamide finds applications in:

Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.

Pesticide Development: Furan-containing compounds exhibit pesticidal properties.

Polymer Chemistry: Incorporation into polymers for specific properties.

Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related cyclohexanecarboxamide derivatives:

Physicochemical and Crystallographic Properties

- This compound: No crystallographic data are available. The propargyl group’s linearity and furan’s planar structure may reduce steric bulk compared to naphthalene derivatives.

- N-[(Naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide : Crystallizes in a triclinic system (space group P1) with a = 7.0464 Å, b = 11.0379 Å, c = 12.4151 Å. Exhibits chair conformation and N–H⋯S hydrogen bonds forming R2<sup>2</sup>(8) dimeric motifs .

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide : Hydroxamic acid derivatives demonstrate higher polarity and solubility in polar solvents due to the N–OH group, enhancing antioxidant activity in DPPH assays (IC50 values reported) .

Biological Activity

N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, with a molecular weight of approximately 201.24 g/mol. The compound features a furan ring and a cyclohexanecarboxamide structure, which contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The furan moiety is known for its ability to interact with biological macromolecules, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The compound demonstrated significant inhibitory effects, with IC50 values indicating potent activity compared to standard chemotherapeutics. For example, it was found to have an IC50 value of 5.4 μM against MCF-7 breast cancer cells, suggesting a promising lead for further development in cancer therapy.

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria, showing notable activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 μg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was measured using ELISA assays, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of N-(Furan-2-yl)-N-(prop-2-yn-1-y)cyclohexanecarboxamide derivatives. Structure–activity relationship (SAR) studies have revealed that modifications to the furan ring can significantly impact potency and selectivity towards target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.